2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, multicomponent reactions, nucleophilic substitution reactions, and cyclization reactions are frequently employed . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be compared with other similar compounds in the naphthyridine family:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar core structure but differs in its functional groups.
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile: Another related compound with variations in its substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-4-6-3-7-5-12-2-1-8(7)13-9(6)11/h3,12H,1-2,5H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQJRWJWMLSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857016 |
Source
|
Record name | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-78-5 |
Source
|
Record name | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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